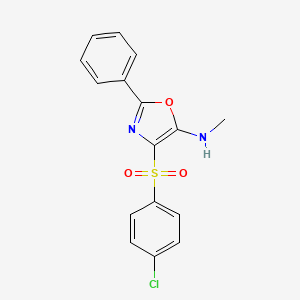

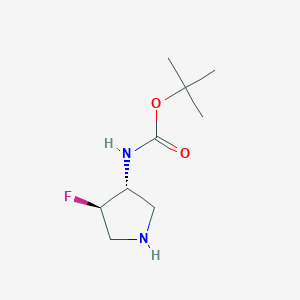

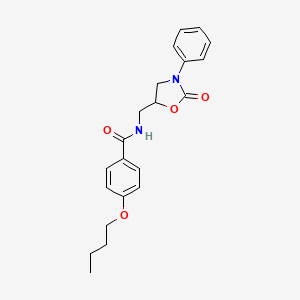

Tert-butyl (1-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-1-oxopropan-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of “tert-Butyl ((4,4-difluorocyclohexyl)methyl)carbamate” involves the reaction of (4-oxo-cyclohexylmethyl)-carbamic acid tert-butyl ester with diethylamino-sulfur trifluoride in dichloromethane at 0 - 20℃ . The solution is then washed with aqueous 5% KHSO4 solution, saturated aqueous NaHCO3 solution, brine and dried over anhydrous MgSO4. The crude product is purified by silica gel flash chromatography .

Molecular Structure Analysis

The molecular structure of “tert-Butyl ((4,4-difluorocyclohexyl)methyl)carbamate” contains a total of 38 bonds, including 17 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 six-membered ring, and 1 (thio-) carbamate (aliphatic) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl ((4,4-difluorocyclohexyl)methyl)carbamate” are not fully available. The molecular formula is C12H21F2NO2 and the molecular weight is 249.30 .

Scientific Research Applications

Hydrogen Bond Interactions in Carbamate Derivatives

Carbamate derivatives exhibit a wide range of hydrogen bond interactions, contributing to their potential applications in material science and crystallography. For instance, the study of two carbamate derivatives highlighted the role of N-H...O, N-H...Se, C-H...O, C-H...Cl, and C-H...π hydrogen bonds in assembling molecules into three-dimensional architectures. This interplay of hydrogen bonds can be critical in designing new materials with specific crystallographic properties (Das et al., 2016).

Synthesis and Chemical Reactions

The synthetic versatility of tert-butyl carbamate derivatives facilitates the creation of complex molecules. For example, the preparation and Diels-Alder reaction of 2-amido substituted furan demonstrated the role of carbamates in organic synthesis, providing pathways to construct biologically active compounds or materials with novel properties (Padwa et al., 2003).

Sensory Materials and Detection

Benzothiazole-modified carbazole derivatives, including those with tert-butyl groups, have shown potential in developing fluorescent sensory materials. These materials can detect volatile acid vapors, suggesting applications in environmental monitoring and safety industries (Sun et al., 2015).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[1-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methylamino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26F2N4O4/c1-10(21-15(25)26-16(2,3)4)14(24)20-9-12-22-13(23-27-12)11-5-7-17(18,19)8-6-11/h10-11H,5-9H2,1-4H3,(H,20,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCBLVYBYVXYQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=NC(=NO1)C2CCC(CC2)(F)F)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26F2N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

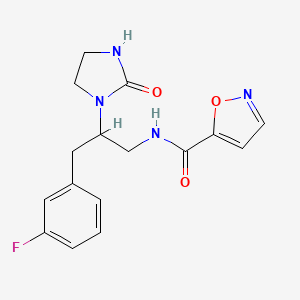

![8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one](/img/structure/B2601282.png)

![2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B2601289.png)

![2-[3-Fluoro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2601290.png)